2-Hydroxypyridine-4-carbothioamide
Description
Contextualization of Pyridine-Carbothioamide Scaffolds and Their Significance in Organic and Coordination Chemistry
Pyridine-based scaffolds are fundamental building blocks in a vast array of chemical compounds, including many pharmaceuticals and agrochemicals. nih.gov The nitrogen atom within the aromatic ring imparts unique electronic properties and the ability to act as a hydrogen bond acceptor or a ligand for metal ions. nih.gov When a carbothioamide group (-C(=S)NH2) is introduced onto the pyridine (B92270) ring, the resulting scaffold gains additional functionality. The sulfur and nitrogen atoms of the carbothioamide group are excellent donors, making these molecules potent chelating agents for a variety of metal ions. researchgate.netdocumentsdelivered.com
The significance of pyridine-carbothioamide scaffolds is particularly pronounced in coordination chemistry. The ability to form stable complexes with metal ions has led to their exploration in areas such as catalysis, sensor development, and the design of novel materials. researchgate.netrsc.orgnih.gov For instance, pyridine-2,6-dicarboxamide scaffolds, which share structural similarities, are known to form pincer-type complexes that stabilize metal centers and can be used in catalytic organic transformations and as sensors for various analytes. researchgate.netrsc.org The versatile coordination behavior of these scaffolds allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, opening up a wide range of potential applications.
In organic synthesis, pyridine-carbothioamide derivatives serve as valuable intermediates. The reactivity of the carbothioamide group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Rationale for Dedicated Academic Research on 2-Hydroxypyridine-4-carbothioamide
The specific focus on this compound stems from the intriguing interplay of its constituent functional groups. The presence of the 2-hydroxy group introduces the possibility of tautomerism, a phenomenon where the compound can exist in two or more interconvertible structural forms. In this case, this compound can exist in equilibrium with its tautomeric form, 2-pyridone-4-carbothioamide.
This tautomeric equilibrium is a critical aspect of its chemistry, as the two forms can exhibit different chemical and physical properties. nih.govchemtube3d.comwuxibiology.com The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other molecules, making it a fascinating system for fundamental studies. wuxibiology.comwikipedia.org For example, non-polar solvents tend to favor the 2-hydroxypyridine (B17775) form, while polar solvents shift the equilibrium towards the 2-pyridone form. wikipedia.org
The combination of a chelating carbothioamide group and a protic hydroxy/pyridone moiety within the same molecule suggests a rich potential for supramolecular chemistry. The ability to form intricate hydrogen-bonding networks and coordinate with metal ions makes this compound a promising candidate for the design of self-assembling systems, functional materials, and novel catalysts.
Current Research Landscape and Gaps Pertaining to this compound
The current research on this compound and related structures is multifaceted. A significant portion of the research focuses on the fundamental aspects of its chemistry, including:
Tautomerism: Extensive theoretical and experimental studies have been conducted on the tautomerism of 2-hydroxypyridine and its derivatives. nih.govsemanticscholar.orgwayne.edu These studies utilize various spectroscopic techniques (IR, UV, NMR) and computational methods to understand the factors governing the equilibrium between the hydroxy and pyridone forms. nih.govsemanticscholar.org
Coordination Chemistry: The interaction of pyridine-carbothioamide scaffolds with various metal ions is an active area of investigation. documentsdelivered.com Researchers are exploring the synthesis, structure, and properties of the resulting metal complexes, with an eye towards their potential applications in catalysis and materials science.
Synthesis: The development of efficient and versatile synthetic routes to this compound and its derivatives is crucial for enabling further research.
Despite the growing interest, there are still significant gaps in the understanding of this compound. While the fundamental tautomerism of the 2-hydroxypyridine core is well-studied, the influence of the 4-carbothioamide substituent on this equilibrium requires more detailed investigation. Furthermore, the full potential of this compound in areas such as medicinal chemistry and materials science remains largely unexplored. For instance, while related hydrazine-1-carbothioamide derivatives have been investigated as potential RXRα antagonists for cancer therapy, the biological activities of this compound itself are not well-documented in the public domain. nih.gov
Future research is likely to focus on exploiting the unique properties of this molecule for specific applications. This could include the design of novel ligands for catalysis, the development of sensors for specific ions or molecules, and the investigation of its potential as a building block for functional supramolecular assemblies.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H6N2OS | uni.lu |
| IUPAC Name | 2-hydroxy-4-pyridinecarbothioamide | sigmaaldrich.com |
| InChI Key | HPRBBOIGXICHDH-UHFFFAOYSA-N | uni.lusigmaaldrich.com |
| Monoisotopic Mass | 154.02008 Da | uni.lu |
| Physical Form | powder | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBBOIGXICHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Hydroxypyridine 4 Carbothioamide
Purification and Isolation Techniques for 2-Hydroxypyridine-4-carbothioamide and its Synthetic Intermediates
The purification and isolation of the intermediates and the final product are critical for obtaining high-purity this compound. Standard laboratory techniques are employed at each stage of the synthesis.
Extraction: Liquid-liquid extraction is commonly used after each reaction step to separate the product from inorganic salts and water-soluble impurities. The choice of organic solvent depends on the polarity and solubility of the target compound.
Crystallization: This is a primary method for purifying solid intermediates and the final product. The crude solid is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For instance, the intermediate 2-Hydroxypyridine-4-carboxamide can be purified by recrystallization from water or an alcohol-water mixture.
Column Chromatography: Silica (B1680970) gel column chromatography is an indispensable tool for separating compounds with similar polarities. A solvent system (eluent) of appropriate polarity is chosen to allow the components of the reaction mixture to travel through the silica gel at different rates. This technique is particularly useful for purifying the N-oxide intermediate and the final thioamide product to remove any unreacted starting material or byproducts. chemicalbook.com
Characterization: The identity and purity of the isolated compounds are confirmed using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural information, Infrared (IR) spectroscopy confirms the presence of key functional groups (e.g., -OH, C=O, C=S, -NH₂), and Mass Spectrometry (MS) determines the molecular weight. tandfonline.com
Advanced Spectroscopic and Structural Characterization of 2 Hydroxypyridine 4 Carbothioamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of 2-Hydroxypyridine-4-carbothioamide are predicted to exhibit distinct signals corresponding to the protons and carbons of the pyridine (B92270) ring and the carbothioamide group. The exact chemical shifts are influenced by the electronic effects of the substituents and the tautomeric form present in the solvent used for analysis. The compound can exist in the pyridin-2-ol form or its tautomeric pyridin-2(1H)-one form.
For comparison, the ¹H NMR spectrum of 2-hydroxypyridine (B17775) in CDCl₃ shows signals for the ring protons at approximately 7.49 (H6), 7.42 (H4), 6.60 (H5), and 6.30 (H3) ppm. chemicalbook.com The presence of the electron-withdrawing carbothioamide group at the 4-position in the target molecule would be expected to shift the signals of the adjacent protons (H3 and H5) downfield. The protons of the thioamide group (-CSNH₂) are expected to appear as a broad signal in the downfield region, typically between 8 and 10 ppm, due to their acidic nature and potential for hydrogen bonding.
The ¹³C NMR spectrum would provide further structural confirmation. The carbon of the thioamide group (C=S) is anticipated to resonate in the range of 180-200 ppm, a characteristic region for thiocarbonyls. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the positions of the hydroxyl and carbothioamide groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~6.5-7.0 | - |
| H5 | ~7.6-8.0 | - |
| H6 | ~7.5-7.8 | - |
| NH₂ | ~8.0-10.0 (broad) | - |
| OH/NH | Variable (broad) | - |
| C2 | - | ~160-165 |
| C3 | - | ~110-115 |
| C4 | - | ~145-150 |
| C5 | - | ~120-125 |
| C6 | - | ~140-145 |
| C=S | - | ~180-200 |
Note: These are predicted values based on the analysis of structural analogs and are subject to variation based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, COSY correlations would be expected between H5 and H6, and between H3 and its neighboring protons, confirming their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C5, and C6 based on the assignments of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could help in determining the preferred conformation of the carbothioamide group relative to the pyridine ring.
Vibrational Spectroscopy (FT-IR and Raman) for Tautomeric Form Identification and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and can provide insights into its tautomeric form.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H or N-H stretching vibrations in the high-frequency region (3200-3600 cm⁻¹), which can help in identifying the predominant tautomer. The lactam (pyridin-2(1H)-one) form would exhibit a strong C=O stretching vibration around 1650-1680 cm⁻¹, while the lactim (pyridin-2-ol) form would show a C=N stretching vibration. The spectrum of 2-hydroxypyridine, for instance, shows bands characteristic of both tautomeric forms, indicating an equilibrium in many solvents. spectrabase.com
The presence of the carbothioamide group will introduce additional characteristic bands. The C=S stretching vibration, typically found in the region of 800-1200 cm⁻¹, is a key indicator of this functional group. The N-H stretching and bending vibrations of the primary thioamide will also be present.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, especially for the C=S and aromatic ring vibrations.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H/N-H (ring) | Stretching | 3200-3600 |
| N-H (thioamide) | Stretching | 3100-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=O (lactam) | Stretching | ~1650-1680 |
| C=N, C=C | Ring Stretching | 1400-1600 |
| N-H (thioamide) | Bending | ~1600-1650 |
| C=S | Stretching | 800-1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyridine ring in this compound, being aromatic, will exhibit π → π* transitions. The presence of the hydroxyl and carbothioamide substituents will act as chromophores and auxochromes, influencing the wavelength and intensity of the absorption maxima (λ_max).
The spectrum is expected to show multiple absorption bands corresponding to the electronic transitions within the conjugated system. The position of these bands can also be indicative of the predominant tautomeric form, as the extent of conjugation differs between the pyridin-2-ol and pyridin-2(1H)-one forms. The thioamide group itself can exhibit n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₆H₆N₂OS), the predicted monoisotopic mass is approximately 154.0201 Da. uni.lu
In addition to confirming the molecular formula, mass spectrometry provides information about the fragmentation patterns of the molecule upon ionization. The fragmentation of this compound would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of H₂S, NH₃, or the cleavage of the carbothioamide group from the pyridine ring. Analysis of these fragmentation patterns helps in confirming the proposed structure.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₆H₇N₂OS⁺ | 155.0274 |
| [M+Na]⁺ | C₆H₆N₂NaOS⁺ | 177.0093 |
| [M-H]⁻ | C₆H₅N₂OS⁻ | 153.0128 |
Data sourced from predicted values on PubChem. uni.lu
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing of this compound
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry of this compound.
Crucially, X-ray diffraction would unambiguously determine the tautomeric form present in the crystal lattice. It would also reveal the details of the intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. The presence of both hydrogen bond donors (O-H/N-H of the ring and N-H of the thioamide) and acceptors (N of the ring, O of the lactam form, and S of the thioamide) suggests that the molecule is likely to form an extensive network of hydrogen bonds in the solid state. This information is vital for understanding the physical properties of the compound, such as its melting point and solubility. While no crystal structure for the title compound is currently available in the Cambridge Structural Database, analysis of related structures, such as 2-hydroxypyridine, shows that it exists as the pyridone tautomer in the solid state, forming hydrogen-bonded chains. wikipedia.org A similar arrangement could be anticipated for this compound, with additional hydrogen bonding involving the thioamide group.
Theoretical and Computational Investigations of 2 Hydroxypyridine 4 Carbothioamide
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules. These methods allow for the detailed investigation of electronic structure and the prediction of chemical reactivity.
Electronic Structure Analysis: HOMO-LUMO Orbitals and Energy Gaps
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For 2-hydroxypyridine-4-carbothioamide, the electronic structure will be a hybrid of its constituent parts: the 2-hydroxypyridine (B17775) ring and the 4-carbothioamide group. The 2-hydroxypyridine moiety itself exists in a tautomeric equilibrium with 2-pyridone. wuxibiology.comwikipedia.org Computational studies on the 2-hydroxypyridine/2-pyridone system show that the HOMO-LUMO gap is influenced by the tautomeric form. nih.gov In general, polar solvents tend to favor the 2-pyridone form. wuxibiology.comwikipedia.org
Table 1: Representative HOMO-LUMO Energies and Gaps for Related Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 2-Hydroxypyridine | B3LYP/6-311++G | -6.53 | -0.27 | 6.26 | nih.gov |
| 2-Pyridone | B3LYP/6-311++G | -6.21 | -0.82 | 5.39 | nih.gov |
| Thioacetamide | G3(MP2) | -8.90 | 1.10 | 10.00 | iaea.org |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | DFT/6–311++G(d,p) | -6.58 | -2.31 | 4.27 | researchgate.net |
Note: The values in this table are for illustrative purposes and are derived from studies on analogous compounds. The exact values for this compound would require specific calculations.
Electrostatic Potential Surface and Fukui Function Analysis for Reactivity Prediction
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP surface is expected to show a significant negative potential around the sulfur atom of the carbothioamide group and the oxygen atom of the hydroxyl group (or the carbonyl oxygen in the pyridone tautomer), making these sites susceptible to electrophilic attack. The hydrogen atoms of the amine and hydroxyl groups, as well as parts of the pyridine (B92270) ring, would likely exhibit positive potential, indicating them as sites for nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity at different sites within a molecule. researchgate.net They describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. For this compound, Fukui function analysis would be instrumental in pinpointing the specific atoms most involved in chemical reactions.
Tautomerism and Isomerism: Theoretical Energetics and Relative Stabilities of this compound Forms
Computational Modeling of Keto-Enol and Thione-Thiol Tautomeric Equilibria
The primary tautomeric equilibrium in the pyridine ring is between the enol form (2-hydroxypyridine) and the keto form (2-pyridone). wuxibiology.comwikipedia.org In the gas phase, the enol form is slightly more stable, but this can be reversed in polar solvents. nih.govrsc.orgnih.gov
The carbothioamide group exhibits a similar tautomerism between the thione form (-C(=S)NH2) and the thiol form (-C(=N)SH). iaea.orgresearchgate.net Generally, the thione form is more stable. iaea.orgresearchgate.netscispace.com
Therefore, this compound can potentially exist as four main tautomers:
Hydroxy-Thione
Hydroxy-Thiol
Keto-Thione (Pyridone-Thione)
Keto-Thiol (Pyridone-Thiol)
Computational modeling, using methods like DFT, can be employed to calculate the relative energies of these tautomers and predict their equilibrium populations. Based on studies of related compounds, it is anticipated that the Keto-Thione form would be the most stable, particularly in polar environments.
Table 2: Predicted Relative Stabilities of this compound Tautomers
| Tautomer | Predicted Relative Stability | Key Structural Features |
| Keto-Thione | Most Stable | Pyridone ring, Thione group |
| Hydroxy-Thione | Less Stable | Hydroxypyridine ring, Thione group |
| Keto-Thiol | Less Stable | Pyridone ring, Thiol group |
| Hydroxy-Thiol | Least Stable | Hydroxypyridine ring, Thiol group |
Note: This table represents predicted stabilities based on general principles of tautomerism in related compounds.
Solvent Effects on Tautomeric Preferences of this compound
Solvent polarity plays a significant role in determining the position of tautomeric equilibria. rsc.orgrsc.org For the 2-hydroxypyridine/2-pyridone system, polar solvents favor the more polar 2-pyridone tautomer due to better solvation of its larger dipole moment. wuxibiology.comwikipedia.org A similar effect is expected for the thione-thiol equilibrium, although it is generally less sensitive to solvent effects.
Therefore, for this compound, an increase in solvent polarity is expected to shift the equilibrium towards the keto (pyridone) forms. This can be computationally modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics simulations.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment. ucl.ac.ukiaea.org
For this compound, MD simulations would be valuable for:
Conformational Analysis: Exploring the rotational barriers around the C-C bond connecting the pyridine ring and the carbothioamide group to identify the most stable conformations.
Dynamic Tautomerism: Simulating the transitions between different tautomeric forms, although this often requires advanced techniques due to the high energy barriers.
Solvation Structure: Investigating the arrangement of solvent molecules around the different tautomers to better understand solvent effects on their relative stabilities.
Intermolecular Interactions: Simulating the formation of dimers or larger aggregates, as 2-pyridone is known to form hydrogen-bonded dimers. wikipedia.orgacs.orgnih.gov
MD simulations on related pyridine derivatives have been used to study their interactions with biological targets and to understand their combustion properties. ucl.ac.uksci-hub.se A similar approach for this compound would provide a detailed picture of its dynamic behavior in various environments.
Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The synergistic use of computational modeling and experimental spectroscopy provides a powerful approach for the detailed structural and electronic characterization of molecules like this compound. Theoretical calculations, primarily based on Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters. These predicted data, when compared with experimental results from techniques such as Fourier-transform infrared (FT-IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectroscopy, offer deep insights into the molecule's properties and validate the computational models.
For complex heterocyclic systems, computational methods are indispensable for the accurate assignment of vibrational modes and the interpretation of electronic transitions and chemical shifts. While specific, detailed published studies focusing exclusively on the comprehensive spectroscopic analysis of this compound are not widely available, the methodologies and expected correlations can be understood from studies on closely related analogues, such as 2-ethylpyridine-4-carbothioamide. nih.gov
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional and a basis set like 6-311++G(d,p) being a common choice for achieving a balance between accuracy and computational cost. nih.govresearchgate.net The calculated harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity in the theoretical model and the fact that calculations are performed for a molecule in the gaseous phase, while experiments are often done in the solid phase. nih.gov To account for this, the calculated frequencies are uniformly scaled by an empirical scaling factor, which generally brings them into excellent agreement with the experimental wavenumbers. nih.gov
A crucial aspect of computational vibrational analysis is the Potential Energy Distribution (PED) analysis. PED provides a detailed description of each vibrational mode by quantifying the contribution of individual internal coordinates (like stretching, bending, and torsion) to that mode. This allows for unambiguous assignments of the observed FT-IR and Raman bands. nih.gov
Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Thioamide Compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | PED (%) and Assignment |
| 3380 | 3382 | 3375 | ν(N-H) stretch |
| 3075 | 3078 | 3070 | ν(C-H) aromatic stretch |
| 1615 | 1612 | 1610 | ν(C=C) + ν(C=N) ring stretch |
| 1560 | 1558 | 1555 | δ(N-H) bend + ν(C-N) |
| 1350 | 1348 | 1345 | ν(C=S) stretch |
| 850 | 852 | 848 | γ(C-H) out-of-plane bend |
Note: This table is a representative example based on data for analogous compounds. ν: stretching; δ: in-plane bending; γ: out-of-plane bending.
The strong correlation between the scaled theoretical wavenumbers and the experimental data, as demonstrated in studies of similar molecules, confirms the reliability of the optimized molecular geometry and the computational method used. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is the standard for calculating isotropic magnetic shielding constants. nih.govnih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).
Discrepancies between calculated and experimental chemical shifts can arise from factors such as solvent effects, which are not always perfectly modeled by the computational approach (often performed for the molecule in a vacuum or using a continuum solvent model), and intermolecular interactions present in the experimental sample. nih.gov Nevertheless, the calculated shifts are generally in good agreement with experimental values and are invaluable for assigning signals, especially for complex molecules with many non-equivalent protons and carbons. nih.gov
Table 2: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a Representative Thioamide Compound
| Atom | Experimental δ (ppm) | Calculated GIAO δ (ppm) |
| C2 (C=O) | 178.5 | 180.2 |
| C4 (C-C=S) | 145.0 | 146.5 |
| C6 | 140.1 | 141.8 |
| C5 | 118.9 | 120.1 |
| C3 | 110.5 | 112.3 |
| C=S | 195.2 | 197.0 |
| N-H | 11.5 | 11.8 |
| H6 | 8.4 | 8.6 |
| H5 | 7.8 | 7.9 |
| H3 | 7.5 | 7.6 |
Note: This table is a representative example based on data for analogous compounds. The numbering corresponds to standard pyridine ring positions.
Electronic Spectroscopy (UV-Visible)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.gov By computing the energies of vertical electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max). These calculations also provide information about the nature of the transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved.
The comparison between the theoretical UV-Vis spectrum, often calculated for the molecule in a specific solvent using a model like the Polarizable Continuum Model (PCM), and the experimental spectrum helps in understanding the electronic structure and the types of electronic transitions the molecule undergoes. researchgate.net
Table 3: Comparison of Experimental and TD-DFT Calculated UV-Visible Absorption Wavelengths (λ_max) and Oscillator Strengths (f)
| Experimental λ_max (nm) | Calculated λ_max (nm) | Calculated Oscillator Strength (f) | Major Orbital Contribution |
| 350 | 345 | 0.45 | HOMO → LUMO (π→π) |
| 280 | 275 | 0.21 | HOMO-1 → LUMO (π→π) |
| 245 | 240 | 0.15 | n → π* |
Note: This table is a representative example. HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 2 Hydroxypyridine 4 Carbothioamide
Acid-Base Chemistry and Protonation/Deprotonation Equilibria of 2-Hydroxypyridine-4-carbothioamide
The acid-base properties of this compound are complex due to the presence of multiple ionizable groups and the phenomenon of tautomerism. The molecule exists in equilibrium between the 2-hydroxypyridine (B17775) form and its 2-pyridone tautomer. chemtube3d.comnih.govchemtube3d.comyoutube.com This tautomerism significantly influences which sites are protonated or deprotonated under acidic or basic conditions.
In an acidic medium, the pyridine (B92270) nitrogen is the most likely site of protonation. However, the equilibrium between the hydroxy and pyridone forms will affect the electron density on the nitrogen and thus its basicity. In the 2-pyridone form, the nitrogen atom is part of an amide-like system, which is less basic than the nitrogen in the 2-hydroxypyridine form.
Under basic conditions, the hydroxyl group is the most acidic proton in the 2-hydroxypyridine tautomer, leading to the formation of a pyridinolate anion. In the 2-pyridone tautomer, the N-H proton is acidic and can be removed by a base. The carbothioamide group also possesses an acidic N-H proton, and the thio-enol tautomer could potentially lose a proton from the S-H group.
Table 1: Approximate pKa Values of Related Functional Groups
| Functional Group | Approximate pKa |
| Protonated Pyridine | 5.2 |
| Phenol (B47542) | 10.0 |
| 2-Pyridone (N-H) | 11.6 |
| Thiol | ~10-11 |
| Amide (N-H) | ~17 |
This table provides a general reference for the acidity of functional groups present in or related to this compound.
Nucleophilic and Electrophilic Reactions Involving the Pyridine Ring and Carbothioamide Moiety
The dual nature of this compound, arising from its tautomeric forms and multiple functional groups, allows it to act as both a nucleophile and an electrophile.
As a nucleophile , the molecule possesses several electron-rich centers. The pyridine nitrogen, the oxygen of the hydroxyl group (or the carbonyl oxygen in the pyridone tautomer), the nitrogen of the carbothioamide group, and the sulfur atom can all participate in nucleophilic attacks. For example, 2-hydroxypyridine is known to act as an ambidentate nucleophile, reacting at both the nitrogen and oxygen atoms. researchgate.net The carbothioamide group is also a potent nucleophile, with the sulfur atom being particularly soft and nucleophilic.
As an electrophile , the pyridine ring is electron-deficient, especially when the nitrogen atom is protonated or coordinated to a Lewis acid. This makes the ring susceptible to attack by strong nucleophiles, particularly at the 2- and 4-positions. However, the presence of the electron-donating hydroxyl group at the 2-position can mitigate this electrophilicity to some extent. The carbonyl carbon of the 2-pyridone tautomer is an electrophilic center, as is the carbon atom of the carbothioamide group. These positions can be attacked by various nucleophiles.
Site selectivity in these reactions is a key challenge and is influenced by factors such as the nature of the attacking reagent, the solvent, and the reaction conditions, which can shift the tautomeric equilibrium. rsc.org
Cyclization and Condensation Reactions of this compound
The presence of multiple reactive functional groups in a specific arrangement within this compound makes it a suitable substrate for various cyclization and condensation reactions to form heterocyclic systems.
The carbothioamide moiety is a versatile functional group for building heterocyclic rings. For instance, it can react with α-haloketones or similar bifunctional electrophiles to form thiazole (B1198619) rings. While specific examples for this compound are not documented, the general reactivity of thioamides suggests this possibility. nih.gov
Condensation reactions involving the active methylene (B1212753) group adjacent to the carbothioamide (if tautomerization to a thio-enol form occurs) or the nucleophilic nitrogen of the thioamide with carbonyl compounds are also plausible synthetic routes to new heterocyclic structures. For example, cyclocondensation of β-ketoenamides, which share some structural similarity, is a known method for synthesizing substituted pyridines. nih.gov Similarly, condensation reactions of acetylpyridines with aldehydes are used to construct more complex molecules. youtube.com
Functionalization and Modification of the Hydroxy and Thioamide Groups
The hydroxyl and carbothioamide functionalities are prime targets for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially altered chemical and biological properties.
O-Alkylation, Acylation, and Esterification Reactions
The hydroxyl group of the 2-hydroxypyridine tautomer can undergo typical reactions of phenols.
O-Alkylation: Reaction with alkyl halides in the presence of a base will lead to the corresponding 2-alkoxypyridine derivative. The choice of base and solvent is crucial to control the regioselectivity between N- and O-alkylation of the ambident pyridone anion. researchgate.net Non-polar solvents tend to favor N-alkylation, while polar solvents can promote O-alkylation. researchgate.net Triflic acid-catalyzed carbenoid insertion has been reported as a highly regioselective method for O-alkylation of 2-pyridones. bohrium.comrsc.org
O-Acylation and Esterification: The hydroxyl group can be acylated with acyl chlorides or acid anhydrides to form esters. This reaction is often carried out in the presence of a base to activate the hydroxyl group.
N-Alkylation, S-Alkylation, and Acylation Reactions of the Carbothioamide
The carbothioamide group offers multiple sites for functionalization.
N-Alkylation: The nitrogen atom of the thioamide can be alkylated, although this can sometimes be challenging to achieve selectively.
S-Alkylation: The sulfur atom is a soft nucleophile and readily undergoes alkylation with alkyl halides to form S-alkyl isothioamide salts. This is a common reaction for thioamides.
Acylation: The nitrogen of the thioamide can be acylated, although the reactivity is generally lower than that of a simple amine.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent Example | Functional Group Targeted | Product Type |
| O-Alkylation | Alkyl halide, Base | Hydroxyl | 2-Alkoxypyridine derivative |
| O-Acylation | Acyl chloride, Base | Hydroxyl | 2-Acyloxypyridine derivative |
| S-Alkylation | Alkyl halide | Carbothioamide (Sulfur) | S-Alkyl isothioamide salt |
| N-Alkylation | Alkyl halide, Base | Pyridone (Nitrogen) | N-Alkyl-2-pyridone derivative |
| N-Acylation | Acyl chloride | Carbothioamide (Nitrogen) | N-Acylthioamide derivative |
Mechanistic Studies of Select Chemical Transformations Involving this compound
Detailed mechanistic studies specifically on this compound are not extensively reported. However, the mechanisms of the reactions it is expected to undergo can be inferred from studies on related compounds.
The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms is a central mechanistic feature. nih.gov This equilibrium is influenced by solvent polarity and can proceed through intermolecular proton transfer, often facilitated by dimerization. hmdb.ca
Nucleophilic aromatic substitution on the pyridine ring, if it occurs, would likely proceed via a Meisenheimer-like intermediate, where a nucleophile adds to the ring to form a resonance-stabilized anionic σ-complex, followed by the departure of a leaving group. acs.org
The alkylation reactions of the ambident pyridonate anion are classic examples of reactions where the regioselectivity is governed by hard and soft acid-base (HSAB) theory. The harder oxygen atom tends to react with harder electrophiles, while the softer nitrogen atom reacts with softer electrophiles. However, kinetic versus thermodynamic control and the nature of the counter-ion and solvent also play crucial roles. researchgate.net
Cyclization reactions, such as the formation of a thiazole ring from the carbothioamide group, would likely involve initial nucleophilic attack of the sulfur atom on an electrophilic carbon, followed by intramolecular cyclization and dehydration.
A deeper understanding of the reaction mechanisms for this specific compound would require dedicated experimental and computational studies.
Coordination Chemistry of 2 Hydroxypyridine 4 Carbothioamide As a Ligand
Ligand Design Principles and Chelation Properties of 2-Hydroxypyridine-4-carbothioamide
The unique arrangement of donor atoms and the potential for tautomerism in this compound make it an intriguing ligand in coordination chemistry. Its design principles are rooted in the strategic placement of hard and soft donor atoms, which allows for selective binding to various metal centers.
This compound possesses three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the hydroxyl group, and the sulfur atom of the carbothioamide group. The presence of these atoms allows for several possible binding modes. The ligand can exist in tautomeric forms, the hydroxy-pyridine form and the pyridone form, which can influence its coordination behavior.
The carbothioamide group (-CSNH2) is known to coordinate to metal ions through the sulfur atom, which is a soft donor and thus favors coordination with softer metal ions. The pyridine nitrogen, a borderline donor, can also participate in coordination. The hydroxyl group's oxygen atom is a hard donor, making it suitable for coordinating with hard metal ions. This combination of hard, soft, and borderline donors allows this compound to act as a versatile ligand for a variety of metal ions.
The potential binding modes of this compound are:
Monodentate: Coordination through the sulfur atom of the carbothioamide group is the most probable monodentate binding mode.
Bidentate: The ligand can act as a bidentate chelating agent in several ways:
N,S-chelation: Through the pyridine nitrogen and the carbothioamide sulfur.
O,N-chelation: Through the hydroxyl oxygen and the pyridine nitrogen.
O,S-chelation: Through the hydroxyl oxygen and the carbothioamide sulfur, although this would form a less stable seven-membered ring.
Tridentate: In some cases, the ligand could potentially act as a tridentate ligand, coordinating through the pyridine nitrogen, the hydroxyl oxygen, and the carbothioamide sulfur.
The specific binding mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
The ability of this compound to act as a multidentate ligand is a key factor in its capacity to form stable metal complexes. Chelation, the formation of two or more coordinate bonds between a metal ion and a single ligand, results in the formation of a ring structure that is thermodynamically more stable than a complex with monodentate ligands. This is known as the chelate effect.
The formation of five- or six-membered chelate rings is particularly favorable. In the case of this compound, N,S-chelation would result in a stable five-membered ring, while O,N-chelation would lead to a six-membered ring. The stability of the resulting metal complexes is also influenced by the nature of the metal ion. For instance, soft metal ions like Cu(I) and Ag(I) are expected to form strong bonds with the soft sulfur donor, while hard metal ions like Fe(III) and Al(III) would preferentially bind to the hard oxygen donor.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes of this compound can be achieved through various methods, leading to a diverse range of coordination compounds with different geometries and properties.
Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of the reactants. Common solvents include ethanol, methanol, and dimethylformamide (DMF).
A general synthetic procedure involves dissolving the ligand in a suitable solvent, followed by the addition of a solution of the metal salt. The reaction mixture is then typically stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex often precipitates out of the solution and can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried.
The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. For example, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed. The geometry of the resulting complexes can be predicted to some extent based on the coordination number of the metal ion and the nature of the ligand. For instance, four-coordinate complexes may adopt a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral.
Table 1: Hypothetical Synthetic Conditions and Expected Geometries for Transition Metal Complexes of this compound
| Metal Ion | Metal Salt | Solvent | M:L Ratio | Expected Geometry |
| Cu(II) | CuCl₂·2H₂O | Ethanol | 1:2 | Distorted Octahedral |
| Ni(II) | Ni(NO₃)₂·6H₂O | Methanol | 1:2 | Octahedral |
| Zn(II) | Zn(CH₃COO)₂·2H₂O | DMF | 1:2 | Tetrahedral |
| Fe(III) | FeCl₃ | Ethanol | 1:3 | Octahedral |
| Co(II) | CoCl₂·6H₂O | Methanol | 1:2 | Tetrahedral/Octahedral |
This table is for illustrative purposes and is based on general coordination chemistry principles.
The synthesis of main group and lanthanide/actinide complexes with this compound would follow similar principles to that of transition metal complexes. However, the choice of metal salt and reaction conditions may need to be adjusted to accommodate the different reactivity of these elements.
For main group metals such as tin (Sn) and lead (Pb), organometallic precursors are often used. The synthesis is typically carried out under an inert atmosphere to prevent oxidation.
Lanthanide and actinide complexes are often synthesized from their chloride or nitrate salts in polar solvents. The coordination chemistry of these elements is dominated by electrostatic interactions, and they tend to have higher coordination numbers (typically 8 or 9). Therefore, it is expected that this compound would coordinate to these metal ions in a multidentate fashion, potentially involving all three donor atoms.
Advanced Spectroscopic and Structural Probes of Metal-2-Hydroxypyridine-4-carbothioamide Complexes
A variety of advanced spectroscopic and structural techniques are employed to characterize the metal complexes of this compound and to elucidate their electronic and molecular structures.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The IR spectrum of the free ligand will show characteristic bands for the C=S, N-H, C=N, and O-H stretching vibrations. Upon coordination to a metal ion, these bands are expected to shift. For example, a shift in the ν(C=S) band to a lower frequency is indicative of coordination through the sulfur atom. Similarly, changes in the pyridine ring vibrations can provide evidence for coordination through the pyridine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion. For diamagnetic complexes, the magnitude of these changes can provide insights into the binding mode and the geometry of the complex.
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions (for transition metal complexes). The positions and intensities of these bands can provide information about the geometry of the complex and the nature of the metal-ligand bonding.
Table 2: Expected Spectroscopic Data for a Hypothetical [Cu(L)₂]Cl₂ Complex (L = this compound)
| Spectroscopic Technique | Key Feature | Expected Observation |
| IR Spectroscopy | ν(C=S) | Shift to lower wavenumber (e.g., from ~850 cm⁻¹ to ~820 cm⁻¹) |
| Pyridine ring vibrations | Shifts in bands around 1600-1400 cm⁻¹ | |
| ¹H NMR Spectroscopy | -NH₂ protons | Broadening and shift upon coordination |
| Pyridine protons | Downfield shifts | |
| UV-Vis Spectroscopy | d-d transition | Broad band in the visible region (e.g., ~600-700 nm) |
| Charge transfer | Intense bands in the UV region |
This table is for illustrative purposes and is based on data for similar copper(II) thiosemicarbazone complexes.
EPR, UV-Vis, Magnetic Susceptibility, and Electrochemistry for Electronic and Redox Properties
No experimental data from Electron Paramagnetic Resonance (EPR), UV-Visible (UV-Vis) spectroscopy, magnetic susceptibility measurements, or electrochemical studies have been reported for metal complexes of this compound. Such studies are crucial for understanding the electronic structure, oxidation states, and redox behavior of these potential complexes. Without this information, it is not possible to discuss their spectroscopic signatures or magnetic properties.
Catalytic Applications of this compound Metal Complexes (e.g., in organic transformations)
There are no published reports on the catalytic applications of any metal complexes derived from this compound. While metal complexes of related thiosemicarbazones and pyridine-based ligands have shown promise in various organic transformations, the catalytic potential of complexes with this specific ligand remains an open area for future investigation.
Advanced Material Science and Analytical Applications of 2 Hydroxypyridine 4 Carbothioamide
Role in Materials Science and Polymer Chemistry
The structural attributes of 2-Hydroxypyridine-4-carbothioamide make it a promising candidate for the development of novel organic materials and polymers with tailored functionalities.
Precursor for Functional Organic Materials
This compound can serve as a valuable precursor for the synthesis of a variety of functional organic materials. The presence of the reactive carbothioamide group allows for its participation in cyclization reactions to form various heterocyclic systems, which are scaffolds for materials with interesting electronic and photophysical properties. For instance, thioamide groups are known to be key in the synthesis of thiazole (B1198619) and other sulfur-containing heterocycles.
Furthermore, the 2-hydroxypyridine (B17775) part of the molecule can be modified to tune the properties of the final material. The reaction of 2-hydroxy-pyridine with Group 4 metal alkoxides has been shown to lead to a variety of dinuclear and oxo-based monomeric, trimeric, and tetrameric structures. osti.gov This suggests that this compound could be used to create novel inorganic-organic hybrid materials with potentially interesting catalytic or optical properties. While direct research on this compound as a precursor is not extensively documented, the reactivity of its constituent functional groups points towards a high potential for creating complex organic molecules and coordination compounds.
Monomers for Polymer Synthesis with Tailored Properties
The bifunctional nature of this compound makes it an attractive monomer for polymerization reactions. The hydroxyl and the thioamide groups can both participate in polymerization processes, such as condensation polymerization, to form polyesters, polyamides, or other polymers. For example, thioamide-containing phenolic reagents have been successfully used to synthesize benzoxazines, which are precursors to high-performance polybenzoxazine resins. rsc.org The incorporation of the thioamide group was found to lower the curing temperature of the benzoxazine (B1645224) resins, indicating that the thioamide functionality can actively influence the polymerization process and the final properties of the polymer. rsc.org
Polymers incorporating the this compound unit could exhibit enhanced thermal stability and metal-chelating properties. The pyridine (B92270) nitrogen and the sulfur and nitrogen atoms of the carbothioamide group can act as coordination sites for metal ions, leading to the formation of metallopolymers with potential applications in catalysis, separation, or as sensor materials.
Application in Analytical Chemistry and Sensor Development
The ability of this compound to interact with metal ions makes it a strong candidate for applications in analytical chemistry, particularly in the development of selective sensors.
Selective Detection and Quantification of Metal Ions
The design of ligands for the selective complexation of metal ions is a cornerstone of analytical chemistry. rsc.org The this compound molecule contains several potential donor atoms (O, N, S) that can coordinate with metal ions. The "hard-soft acid-base" theory suggests that the oxygen and pyridine nitrogen atoms would preferentially bind to harder metal ions, while the softer sulfur atom of the carbothioamide group would favor coordination with softer metal ions. This differential affinity can be exploited for the selective detection of specific metal ions.
For instance, 3-hydroxy-4-pyridinone derivatives, which are structurally similar to the hydroxypyridine part of the target molecule, have been investigated as effective binding agents for metal ions such as Cu(II), Zn(II), and Fe(III). nih.gov The presence of the additional carbothioamide group in this compound could enhance the selectivity towards certain metal ions. Coordination and organometallic compounds are widely used as anion receptors and sensors, and the principles governing their interactions can be applied to the design of metal ion sensors based on this molecule. rsc.org
Table 1: Potential Metal Ion Interactions with this compound Functional Groups
| Functional Group | Potential Interacting Metal Ions (Based on HSAB Theory) |
| 2-Hydroxypyridine | Fe(III), Cr(III), Al(III) (hard acids) |
| Pyridine Nitrogen | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) (borderline acids) |
| Carbothioamide (Sulfur) | Cu(I), Ag(I), Hg(II), Cd(II) (soft acids) |
Development of Chemo- and Optical Sensors based on Chemical Principles
The complexation of metal ions by this compound can lead to changes in its physical and chemical properties, which can be harnessed for sensor development. Chemo- and optical sensors operate by transducing a chemical recognition event into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
Upon binding to a metal ion, the electronic structure of the this compound molecule can be perturbed, leading to a shift in its UV-Vis absorption spectrum and a visible color change. libretexts.org This phenomenon is the basis for colorimetric sensors. Similarly, if the molecule is fluorescent, metal ion binding can either enhance or quench the fluorescence, providing a "turn-on" or "turn-off" fluorescent signal. The design of pyridyl-based fluorescent sensors is a well-established field, and the principles of chelation-enhanced fluorescence (CHEF) could be applied to systems incorporating this compound. rsc.org
The development of pyridine-biquinoline-metal complexes for sensing pyrophosphate and hydrogen sulfide (B99878) demonstrates the utility of pyridine-based ligands in creating selective fluorescent probes. nih.gov While specific studies on this compound are not prevalent, the foundational chemistry of its components strongly supports its potential in creating novel sensing platforms.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, the study of systems held together by non-covalent interactions, is another area where this compound is expected to play a significant role. The molecule possesses functional groups capable of forming strong and directional hydrogen bonds, which are key drivers of self-assembly.
The 2-hydroxypyridine moiety can exist in a tautomeric equilibrium with 2-pyridone. The pyridone form is known to form stable hydrogen-bonded dimers. This, combined with the hydrogen-bonding capabilities of the carbothioamide group (-C(=S)NH2), can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The study of the supramolecular structure of a racemic 5-hydroxy-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-3-one revealed the formation of sheets linked by a combination of O-H···O, C-H···O, and C-H···π hydrogen bonds. nih.gov
The self-assembly of a carboxyl-functionalized BODIPY dye has been shown to be driven by hydrogen bonding between the carboxyl groups, leading to stacked structures. mdpi.com Similarly, the hydrogen bonding motifs of this compound could direct its assembly into ordered structures in the solid state or in solution. Furthermore, the coordination of metal ions can act as a template, directing the self-assembly of the ligands into more complex metallo-supramolecular structures, such as coordination polymers or cages. worktribe.comrsc.org These self-assembled structures can exhibit interesting properties and have potential applications in areas such as gas storage, separation, and catalysis.
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering with this compound is fundamentally governed by the interplay of strong and weak hydrogen bonds, facilitated by its distinct functional groups. The molecule possesses a versatile set of hydrogen bond donors and acceptors, making it an excellent building block for designing complex supramolecular architectures.
The primary contributor to its hydrogen bonding capability is the 2-hydroxypyridine moiety, which exists in a tautomeric equilibrium with its 2-pyridone form. wikipedia.orghmdb.canih.gov This tautomerism is highly sensitive to the surrounding environment, particularly the polarity of the solvent, and plays a critical role in defining the hydrogen bonding patterns in the solid state. wikipedia.org In non-polar environments, the 2-hydroxypyridine form may be favored, while polar solvents and the solid state often favor the 2-pyridone tautomer. wikipedia.orgosti.gov This allows for the formation of robust and directional hydrogen bonds, such as N-H···O and O-H···N interactions, which can guide the self-assembly process.
Complementing the hydroxypyridine core is the carbothioamide group (-C(=S)NH₂). The thioamide functionality is a potent hydrogen bonding motif. The N-H protons are effective hydrogen bond donors, while the sulfur atom, being a soft acceptor, can participate in N-H···S and C-H···S interactions. Thioamides are structurally similar to amides but exhibit different chemical and physical properties; they are more polar and their C=S bond is significantly longer and weaker than a C=O bond, influencing the geometry of non-covalent interactions. nih.govnih.gov
The combination of these groups allows for the formation of diverse and predictable supramolecular synthons. For instance, the 2-pyridone tautomer can form strong dimeric structures through pairs of N-H···O bonds, a well-documented phenomenon in related systems. wikipedia.org The thioamide group can likewise form dimers via N-H···S hydrogen bonds. The interplay between these competing and cooperating interactions can lead to the generation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govtaylorandfrancis.com For example, studies on related N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems have demonstrated their capacity to self-assemble into higher-order structures through specific hydrogen-bonding arrays. nih.gov
| Interaction Type | Donor | Acceptor | Significance in Crystal Engineering |
| Pyridone Dimer | N-H | C=O | Formation of robust, centrosymmetric dimers; a primary motif for 1D chain propagation. |
| Thioamide Dimer | N-H | C=S | Strong directional interaction contributing to supramolecular assembly. |
| Hydroxy-Thioamide | O-H (enol) | C=S | Potential for linking different molecular components in co-crystals. |
| Pyridone-Thioamide | N-H (pyridone) | C=S | Inter-molecular linkage creating mixed-synthons and complex networks. |
| Thioamide-Pyridine | N-H (thioamide) | N (pyridine) | Connects molecules in varied orientations, promoting 2D and 3D structures. |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Contributes to the stabilization of the overall crystal packing, often observed in aromatic systems. nih.gov |
Host-Guest Interactions and Molecular Recognition Phenomena
The same functional groups that direct the crystal engineering of this compound also endow it with the capacity for host-guest interactions and molecular recognition. The spatial arrangement of its hydrogen bond donor and acceptor sites creates specific binding pockets capable of selectively interacting with complementary guest molecules.
Molecular recognition is predicated on the principle of complementarity, where a host molecule possesses a binding site that is sterically and electronically matched to a specific guest. The 2-pyridone tautomer of the title compound presents a donor-acceptor (DA) face through its N-H and C=O groups, respectively. The thioamide group offers a similar DA pattern with its C=S and N-H functionalities. This defined arrangement of hydrogen bonding sites allows for the selective binding of guest molecules that feature a complementary acceptor-donor (AD) pattern.
For example, molecules containing carboxylic acid or amide functionalities could interact with the 2-pyridone motif. The ability of 2-pyridone to catalyze reactions via proton transfer highlights its dynamic binding capabilities. wikipedia.org Furthermore, the thioamide group's known affinity for certain metals suggests that this compound could act as a chemosensor or receptor for specific metal ions. nih.gov The sulfur atom can act as a soft binding site for soft metal ions, while the "harder" oxygen and nitrogen atoms can coordinate with hard metal ions.
The concept of using multi-point hydrogen bonding for molecular recognition is well-established. For instance, synthetic colloids functionalized with 2,4-diaminotriazine, which has a donor-acceptor-donor (DAD) hydrogen bonding pattern, have been shown to selectively bind with and be inhibited by uracil, which presents a complementary acceptor-donor-acceptor (ADA) motif. researchgate.net By analogy, this compound could be integrated into larger supramolecular systems or attached to surfaces to create materials capable of selectively capturing or sensing target molecules from a complex mixture.
| Host Site (this compound) | Potential Guest Molecule Type | Key Interaction | Potential Application |
| 2-Pyridone Motif (N-H/C=O) | Carboxylic Acids, Amides | Complementary Hydrogen Bonding (DA/AD) | Selective separation, catalysis |
| Thioamide Group (N-H/C=S) | Molecules with Carbonyl or Nitro groups | Hydrogen Bonding | Molecular Sensing |
| Pyridine Nitrogen and Hydroxyl/Thiol Group | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation/Coordination | Ion sensing, extraction |
| Aromatic Pyridine Ring | Electron-deficient aromatic molecules | π-π Stacking | Recognition of planar guests |
Exploratory Applications in Other Advanced Chemical Fields
Beyond its role in supramolecular chemistry, the unique combination of reactive sites in this compound opens avenues for its application in other advanced chemical fields.
In materials science , the thioamide group is of particular interest. Recent research has demonstrated that thioamides can undergo radical copolymerization with vinyl monomers. acs.org This process introduces thioether bonds into the polymer backbone, creating materials that are potentially degradable under specific chemical conditions. The incorporation of this compound into polymers could therefore lead to the development of "smart" materials that respond to specific stimuli. The hydrogen bonding capabilities of the hydroxypyridine moiety could further be exploited to control the morphology and mechanical properties of these polymers through cross-linking.
In coordination chemistry and catalysis , the bidentate nature of the 2-hydroxypyridine ligand is well-documented. It readily reacts with metal alkoxides to form a variety of multinuclear complexes with diverse structural motifs. osti.gov The addition of the carbothioamide group provides another potential coordination site, allowing this compound to act as a multidentate ligand. Such complexes could find applications in catalysis or as single-source precursors for the synthesis of mixed-metal-sulfide nanomaterials. The ability of related hydroxypyridone derivatives to act as inhibitors for metalloenzymes also suggests potential applications in medicinal chemistry and biotechnology. nih.gov
Furthermore, thioamides are considered versatile synthetic intermediates in organic synthesis . taylorandfrancis.com They are more reactive than their amide counterparts and can be used in the synthesis of various heterocyclic compounds. taylorandfrancis.com The title compound could thus serve as a starting material for the construction of more complex molecules with potential biological activity, inspired by findings that pyridine carbothioamide derivatives can exhibit potent enzyme inhibition. mdpi.com The development of green synthesis protocols for thioamides using deep eutectic solvents further enhances their accessibility and utility in sustainable chemistry. rsc.org
Future Directions and Emerging Research Avenues for 2 Hydroxypyridine 4 Carbothioamide
Development of Novel and More Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives is an active area of research, with a continuous drive towards developing more efficient and environmentally friendly methods. mdpi.com Current trends in organic synthesis emphasize the importance of green chemistry, focusing on reducing reaction times, increasing yields, and minimizing waste. mdpi.comresearchgate.net For 2-hydroxypyridine-4-carbothioamide and its parent scaffold, 2-hydroxypyridine (B17775) (also known as 2-pyridone), future research will likely focus on multicomponent reactions under solvent-free conditions. mdpi.comresearchgate.net These one-pot syntheses offer significant advantages over classical methods by simplifying procedures and reducing the use of hazardous solvents. mdpi.com
Researchers are exploring the use of biomass-derived synthons, such as D-fructose, as environmentally benign starting materials for related heterocyclic compounds. nih.gov This approach, which avoids the use of metals and can be performed in a short time, presents a promising avenue for the sustainable production of 2-hydroxypyridine derivatives. nih.gov The development of catalytic systems that are either generated in-situ or are reusable will also be a key focus, aiming to improve cost-effectiveness and reduce the environmental impact of synthesis. google.com
| Synthetic Approach | Advantages |
| Multicomponent Reactions | Reduced reaction times, high yields, ease of product isolation. mdpi.comresearchgate.net |
| Solvent-Free Conditions | Environmentally friendly, reduced waste. mdpi.comresearchgate.net |
| Biomass-Derived Synthons | Use of renewable starting materials, metal-free conditions. nih.gov |
| In-situ Catalyst Generation | Improved cost-effectiveness, simplified procedures. google.com |
Advanced Computational Approaches for Predicting Reactivity and Designing Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational methods like Density Functional Theory (DFT) and second-order Møller-Plesset (MP2) calculations can provide deep insights into its electronic structure, stability, and reactivity. nih.govnih.gov These methods are crucial for understanding the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, which significantly influences the compound's chemical behavior. nih.govwikipedia.org
Future research will likely involve the use of these computational tools to:
Predict Reaction Pathways: By modeling reaction mechanisms, researchers can identify the most favorable conditions for synthesizing specific derivatives.
Design Novel Derivatives: Computational screening of virtual libraries of this compound derivatives can identify candidates with desired electronic, steric, and pharmacokinetic properties. nih.govnih.gov
Rationalize Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the characterization of newly synthesized compounds. nih.gov
Expansion of Coordination Chemistry to New Metal Centers and Multifunctional Complexes
The rich coordination chemistry of pyridine-based ligands has long been exploited to create functional metal complexes. researchgate.netnih.gov The N,S-bidentate nature of pyridinecarbothioamides makes them excellent ligands for a variety of metal ions. nih.govmdpi.com Research in this area has traditionally focused on ruthenium and osmium complexes, which have shown promising anticancer activity. nih.govmdpi.comrsc.org
| Metal Center | Potential Properties of Complexes |
| Ruthenium(II/III) | Anticancer activity, radical scavenging properties. rsc.org |
| Osmium(II) | Slower ligand exchange reactions compared to ruthenium. mdpi.com |
| Rhodium(III)/Iridium(III) | Promising as chemotherapeutic agents. mdpi.com |
| Copper(II) | Potential for novel monomeric and dimeric structures. rsc.org |
| Cobalt(II/III) | Can form mixed-valence complexes with interesting magnetic properties. nih.gov |
Innovative Applications in Advanced Materials and Nanotechnology
The unique structural and electronic properties of this compound and its metal complexes make them attractive building blocks for advanced materials and nanotechnology. The ability of pyridine-type ligands to form ordered molecular assemblies through layer-by-layer deposition opens up possibilities for creating functional thin films. nih.gov
Future research could explore the incorporation of this compound into:
Metal-Organic Frameworks (MOFs): The porous nature of MOFs could be utilized for applications in gas storage, separation, and catalysis.
Molecular Wires and Conductors: The π-conjugated system of the pyridine ring suggests potential for electron transport applications.
Sensors: The thioamide group can interact with specific analytes, making these compounds candidates for chemical sensors.
Nanoparticles: Metal complexes of this compound could be used to functionalize nanoparticles for targeted drug delivery or imaging applications.
Harnessing Machine Learning and Artificial Intelligence for Structure-Property Relationship Studies in Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid analysis of large datasets and the prediction of molecular properties. springernature.commdpi.com For this compound, ML and AI can be employed to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.govnih.govresearchgate.net
Future applications of AI in this field include:
De Novo Design: Generative AI models can design novel molecules with optimized properties from scratch. nih.govnih.gov These models can be trained on existing data to learn the underlying chemical rules and then generate new structures that are predicted to be active and synthesizable. mdpi.com
Predictive Modeling: ML models, such as support vector machines and deep neural networks, can be trained to predict various properties of this compound derivatives, including their biological activity, toxicity, and physicochemical characteristics. nih.govnih.gov
Reaction Optimization: AI algorithms can analyze experimental data to identify the optimal conditions for synthesizing these compounds, leading to higher yields and purity. mdpi.com
Interdisciplinary Research Opportunities for this compound in Pure Chemical Sciences
The versatility of this compound makes it an ideal candidate for interdisciplinary research that bridges different areas of pure chemistry.
Physical Organic Chemistry: In-depth studies of the tautomerism of this compound using advanced spectroscopic and computational techniques will provide fundamental insights into hydrogen bonding and proton transfer processes. nih.govwikipedia.org
Supramolecular Chemistry: The ability of the molecule to form hydrogen-bonded dimers and coordinate with metal ions can be exploited to construct complex supramolecular architectures with novel functions. wikipedia.org
Catalysis: The pyridone moiety is known to catalyze certain reactions, and future work could explore the catalytic potential of this compound and its metal complexes in various organic transformations. wikipedia.org
Bioinorganic Chemistry: Investigating the interaction of metal complexes of this compound with biomolecules like DNA and proteins can elucidate their mechanism of action and pave the way for the development of new therapeutic agents. nih.govrsc.org
By pursuing these diverse research avenues, the scientific community can continue to uncover the full potential of this compound, leading to new discoveries and applications across the chemical sciences.
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxypyridine-4-carbothioamide, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyridine derivatives and thioamide precursors. For example, hydrazine hydrate has been used to convert thiol-containing intermediates into carbothioamides in related pyridine derivatives . Key parameters include pH control (basic media for thiol activation), temperature (60–80°C), and solvent selection (e.g., ethanol or DMF). Standardization requires full characterization (NMR, IR, mass spectrometry) to confirm purity and structural integrity. Reaction yields should be optimized using fractional factorial design to assess variable interactions (e.g., reagent stoichiometry, time) .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:
- NMR : Analyze , , and 2D spectra to confirm substituent positions on the pyridine ring and thioamide group .
- IR : Identify characteristic peaks (e.g., C=S stretching at ~1250 cm, O-H bending at ~3200 cm) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .
- Microanalysis : Compare experimental C, H, N, S content with theoretical values (deviation <0.4%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves (tested for chemical permeation resistance) and safety goggles. Avoid skin/eye contact due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods; use local exhaust ventilation for powder handling to minimize inhalation risks .
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent oxidation. Store at 2–8°C for long-term stability .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., bacterial strain specificity, cell line heterogeneity). To address this:
- Dose-Response Curves : Perform IC/MIC determinations across multiple cell lines/microbial strains .
- Mechanistic Studies : Use RNA sequencing or proteomics to identify target pathways. Compare results with structurally analogous compounds (e.g., pyrimidine-carbothioamides) to isolate structure-activity relationships .
- Statistical Validation : Apply ANOVA to assess inter-experimental variability and confirm significance thresholds (p <0.05) .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., kinases, cytochrome P450). Validate with free-energy perturbation (FEP) calculations .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding kinetics .
Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without toxicity .
- Nanoparticle Formulation : Use PLGA or liposomal encapsulation to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
- Prodrug Design : Synthesize phosphate or acetylated derivatives to increase hydrophilicity, followed by enzymatic cleavage in vivo .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data for this compound?
- Methodological Answer :
- Probit Analysis : Fit mortality/toxicity data to sigmoidal curves for LD determination .
- Benchmark Dose Modeling : Use EPA’s BMDS software to estimate lower confidence limits for adverse effects .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
Q. How should researchers design experiments to evaluate the environmental persistence of this compound?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) protocols with activated sludge inoculum. Monitor via LC-MS for parent compound and metabolites .
- Photolysis Studies : Expose solutions to UV light (λ = 254 nm) and analyze degradation products with HRMS .
- QSAR-ECOSAR : Predict ecotoxicity using EPA’s ECOSAR v2.0 for aquatic organisms (e.g., Daphnia magna) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
